molecular formula C6H10N4 B15334530 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine

Cat. No.: B15334530
M. Wt: 138.17 g/mol
InChI Key: BYQUGLSPIPRJQI-UHFFFAOYSA-N
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Description

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its significant biological potential. It has been studied for its various pharmacological activities, including antiviral, antitumor, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine typically involves the formation of both triazole and pyrazine rings. One common method is the intramolecular azide-alkyne cycloaddition. This process involves the reaction of azides with acetylenedicarboxylic acid ester, followed by lactam cyclization to form the triazolopyrazine system . Another method includes the Cu-catalyzed intramolecular cyclization of amines with azides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes such as the intramolecular azide-alkyne cycloaddition, which can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine stands out due to its specific structural features and the unique combination of biological activities it exhibits. Its ability to inhibit β-secretase-1 and cytochrome Cyp8b1, along with its antiviral and antitumor properties, make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H10N4/c1-5-6-4-7-2-3-10(6)9-8-5/h7H,2-4H2,1H3

InChI Key

BYQUGLSPIPRJQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CNCCN2N=N1

Origin of Product

United States

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